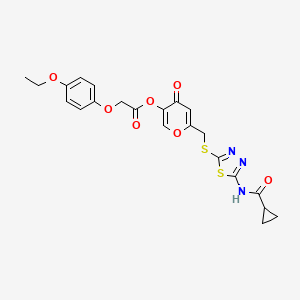
Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate” is a chemical compound. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .Scientific Research Applications
Synthesis and Evaluation for Anti-inflammatory Properties
One study synthesized a series of novel compounds, including derivatives of Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate, evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects. The study also explored the compounds' molecular docking to understand their binding affinity towards human serum albumin, indicating potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Anticonvulsant and Antidepressant Effects
Another research project synthesized derivatives of this compound to assess their anticonvulsant and antidepressant activities. The study identified several compounds with protective effects against seizures induced by pentylenetetrazole and potent antidepressant-like activities in animal models. This highlights the potential of these compounds in developing treatments for neurological disorders (Xing-Hua Zhen et al., 2015).
Mesogenic Schiff Bases Synthesis
Research into the synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases reveals the creation of compounds with liquid crystalline behavior. These findings are significant for the development of new materials with potential applications in electronics and photonics (R. Dubey et al., 2018).
Pharmaceutical Intermediate Synthesis
A general and efficient method for the benzylation of 1,3-dicarbonyl compounds, including this compound, was developed, demonstrating the compound's utility in synthesizing pharmacologically relevant molecules. This method uses iron chloride hexahydrate as a catalyst, highlighting a cost-effective approach to synthesizing complex organic molecules (Jette Kischel et al., 2007).
Future Directions
The future directions of research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This could include exploring its potential anticonvulsant and antidepressant effects , as well as its potential use in the synthesis of other compounds .
Mechanism of Action
Target of Action
Biochemical Pathways
As a compound with potential in drug discovery and medicinal chemistry
Result of Action
Given its potential applications in scientific research, it is likely that the compound has significant effects at the molecular and cellular levels, but specific details are currently lacking.
properties
IUPAC Name |
methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJOUNGVJZEQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)


![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)
![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
